molecular formula C9H18N2O2 B1418594 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid CAS No. 1048916-96-6

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid

Cat. No.: B1418594
CAS No.: 1048916-96-6
M. Wt: 186.25 g/mol
InChI Key: PXIPVDJAXDUQCH-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid is a heterocyclic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound features a piperazine ring substituted with a methyl group and a propanoic acid moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Scientific Research Applications

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. One common method includes the alkylation of 4-methylpiperazine with 2-bromo-3-methylpropanoic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a versatile and valuable compound .

Properties

IUPAC Name

2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(9(12)13)7-11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIPVDJAXDUQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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